molecular formula C11H15N3O6 B039085 L-gamma-Glutamyl-P-nitroanilide monohydrate CAS No. 122864-94-2

L-gamma-Glutamyl-P-nitroanilide monohydrate

Cat. No.: B039085
CAS No.: 122864-94-2
M. Wt: 285.25 g/mol
InChI Key: HAFIAIPYVFZHSY-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-gamma-Glutamyl-P-nitroanilide monohydrate is a chemical compound widely used in biochemical research. It is known for its role as a substrate for gamma-glutamyl transferase, an enzyme involved in the transfer of gamma-glutamyl functional groups. This compound is particularly valuable in the study of amino acid transport and metabolism.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

L-gamma-Glutamyl-P-nitroanilide monohydrate can be synthesized through a series of chemical reactions involving the coupling of L-glutamic acid with P-nitroaniline. The process typically involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate the coupling reaction. Common reagents used in this synthesis include dicyclohexylcarbodiimide and N-hydroxysuccinimide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and recrystallization processes to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

L-gamma-Glutamyl-P-nitroanilide monohydrate primarily undergoes hydrolysis reactions catalyzed by gamma-glutamyl transferase. This reaction results in the cleavage of the gamma-glutamyl bond, releasing P-nitroaniline as a product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of gamma-glutamyl transferase and occurs under physiological conditions, such as a pH of 7.4 and a temperature of 37°C. The reaction can be monitored spectrophotometrically by measuring the release of P-nitroaniline, which absorbs light at a specific wavelength .

Major Products Formed

The major product formed from the hydrolysis of this compound is P-nitroaniline. This product can be further analyzed to study the activity of gamma-glutamyl transferase and other related enzymes .

Scientific Research Applications

Comparison with Similar Compounds

L-gamma-Glutamyl-P-nitroanilide monohydrate is unique in its specific interaction with gamma-glutamyl transferase. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and interaction kinetics with gamma-glutamyl transferase.

Properties

IUPAC Name

(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFIAIPYVFZHSY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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